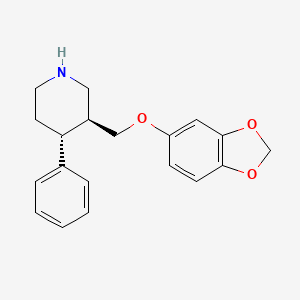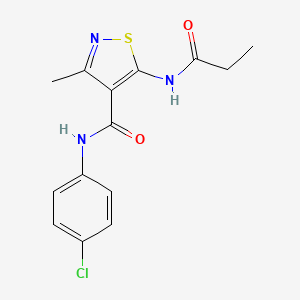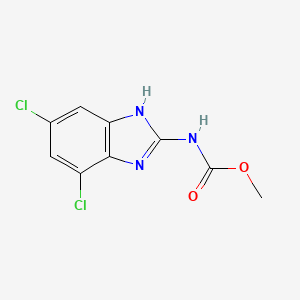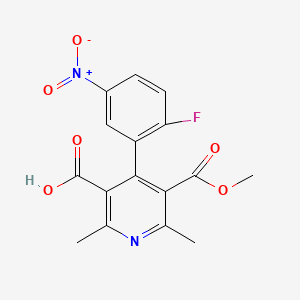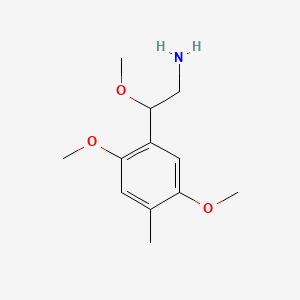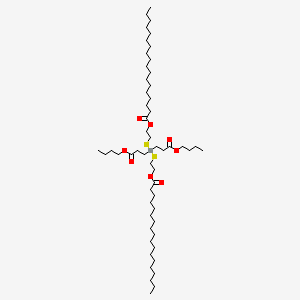
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate is a complex organotin compound with the molecular formula C54H104O8S2Sn It is characterized by the presence of stannylene (tin-containing) and thioethylene (sulfur-containing) groups, making it a unique compound in the field of organometallic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate typically involves the reaction of stannylene compounds with thioethylene derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization and column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The stannylene group interacts with thiol groups in proteins, while the thioethylene group disrupts lipid bilayers. This dual action results in the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dipalmitate
- (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dioleate
Uniqueness
Compared to similar compounds, (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate exhibits superior thermal stability and chemical resistance. Its unique combination of stannylene and thioethylene groups provides enhanced reactivity and versatility in various applications.
Properties
CAS No. |
94442-03-2 |
|---|---|
Molecular Formula |
C54H104O8S2Sn |
Molecular Weight |
1064.2 g/mol |
IUPAC Name |
2-[bis(3-butoxy-3-oxopropyl)-(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/2C20H40O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*23H,2-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2 |
InChI Key |
NDWKVYSGQWATDF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


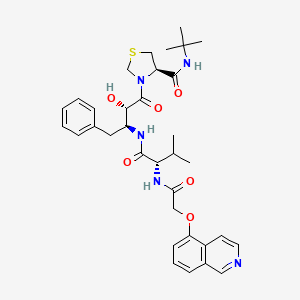

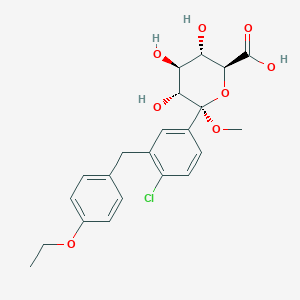


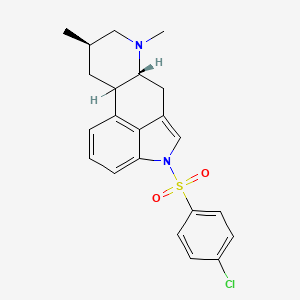
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)


